Reversible vs. Irreversible Binding Mechanism: Lsd1-IN-5 Enables Temporal Control Not Achievable with Clinical LSD1 Inhibitors
Lsd1-IN-5 is a reversible inhibitor of LSD1 that binds non-covalently to the enzyme active site, in contrast to the irreversible clinical candidates iadademstat (ORY-1001) and GSK2879552, which are tranylcypromine derivatives that form covalent adducts with the FAD cofactor [1][2]. The reversible nature of Lsd1-IN-5 permits washout recovery experiments and precise temporal modulation of LSD1 activity, whereas irreversible inhibitors produce sustained target suppression that persists after compound removal. This mechanistic distinction is fundamental to experimental design: irreversible inhibition confounds studies requiring acute, transient LSD1 perturbation or examining recovery dynamics.
| Evidence Dimension | Inhibitor binding mechanism |
|---|---|
| Target Compound Data | Reversible, non-covalent inhibition |
| Comparator Or Baseline | Iadademstat (ORY-1001): irreversible, covalent FAD modification; GSK2879552: irreversible, covalent FAD modification (Ki app = 1.7 μM) |
| Quantified Difference | Qualitative mechanistic difference (reversible vs. irreversible covalent) |
| Conditions | Biochemical LSD1 enzymatic assays; mechanism classification based on chemical scaffold and binding mode characterization |
Why This Matters
Reversible inhibition enables washout and recovery studies essential for acute perturbation experiments, whereas irreversible clinical candidates produce sustained target suppression unsuitable for temporal control applications.
- [1] Fang Y, Liao G, Yu B. LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology. 2019;12:129. View Source
- [2] Shan L, Li Z, Chen H, Ge M, Sun Y, Sun Y, Li Y, Li H, Fu L, Liu H. 6-Heterocyclic carboxylic ester derivatives of gliotoxin lead to LSD1 inhibitors in gastric cancer cells. Bioorganic Chemistry. 2023;131:106150. View Source
